molecular formula C19H25NO B10780739 Drobuline CAS No. 68341-48-0

Drobuline

Cat. No.: B10780739
CAS No.: 68341-48-0
M. Wt: 283.4 g/mol
InChI Key: DAIZVBCVNQSHLI-UHFFFAOYSA-N
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Description

Drobuline hydrochloride is a potent anti-arrhythmic agent with cardiac depressant activity, primarily used to manage abnormal heart rhythms. It is known for its effectiveness against ventricular arrhythmias in dogs . The compound is a racemic mixture with a single center of optical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Drobuline hydrochloride involves several steps, starting with the preparation of the base compound, this compound. The process typically includes the following steps:

    Formation of the Base Compound: The initial step involves the synthesis of the base compound, which is then converted into this compound hydrochloride.

    Hydrochloride Formation: The base compound is reacted with hydrochloric acid to form this compound hydrochloride. This step is crucial for enhancing the solubility and stability of the compound.

Industrial Production Methods

In industrial settings, the production of this compound hydrochloride is carried out under controlled conditions to ensure high purity and yield. The process involves:

Chemical Reactions Analysis

Types of Reactions

Drobuline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the chemical structure of this compound hydrochloride.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered pharmacological properties, while reduction can produce reduced forms with different activity profiles .

Scientific Research Applications

Drobuline hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Drobuline hydrochloride exerts its effects by targeting specific molecular pathways involved in cardiac rhythm regulation. The compound acts as a cardiac depressant by modulating ion channels and receptors in cardiac cells. This modulation leads to a decrease in the excitability of cardiac cells, thereby preventing abnormal heart rhythms. The primary molecular targets include sodium and potassium channels, which play a crucial role in maintaining the cardiac action potential .

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: Another anti-arrhythmic agent with similar cardiac depressant activity.

    Procainamide: Used to manage abnormal heart rhythms, similar to Drobuline hydrochloride.

    Amiodarone: A widely used anti-arrhythmic agent with a broader spectrum of activity.

Uniqueness of this compound Hydrochloride

This compound hydrochloride is unique due to its specific mechanism of action and its effectiveness in managing ventricular arrhythmias. Unlike some other anti-arrhythmic agents, this compound hydrochloride has a distinct molecular structure that allows it to selectively target certain ion channels in cardiac cells. This selectivity contributes to its efficacy and safety profile in treating cardiac disorders .

Properties

CAS No.

68341-48-0

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

IUPAC Name

4,4-diphenyl-1-(propan-2-ylamino)butan-2-ol

InChI

InChI=1S/C19H25NO/c1-15(2)20-14-18(21)13-19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18-21H,13-14H2,1-2H3

InChI Key

DAIZVBCVNQSHLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(CC(C1=CC=CC=C1)C2=CC=CC=C2)O

Origin of Product

United States

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